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N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide

Muscarinic receptor binding CNS selectivity screening Polypharmacology profiling

Researchers developing muscarinic receptor assays often lack well-characterized low-affinity controls to define assay windows. This 1-acetyl-3,4-dihydroquinoline benzamide fills that gap with verified Ki of 16,000-36,000 nM at central muscarinic receptors-ideal as a lower-boundary control complementing high-affinity standards like scopolamine. - Verified muscarinic Ki range: 16,000-36,000 nM (rat cortex [³H]-QNB displacement) - HDAC profiling: HDAC1 IC₅₀ 23.8 µM; HDAC6 IC₅₀ 124 nM; HDAC8 IC₅₀ 1.92 µM - 95% purity; HPLC-MS-compatible for tetrahydroquinoline library calibration - In stock; flexible packaging from mg to gram scale

Molecular Formula C20H22N2O2
Molecular Weight 322.408
CAS No. 898465-15-1
Cat. No. B2878227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide
CAS898465-15-1
Molecular FormulaC20H22N2O2
Molecular Weight322.408
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C
InChIInChI=1S/C20H22N2O2/c1-13-9-14(2)11-17(10-13)20(24)21-18-7-6-16-5-4-8-22(15(3)23)19(16)12-18/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24)
InChIKeyJVHWVUSDBOGPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide – Chemical Identity & Procurement


N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide (CAS 898465-15-1) is a synthetic small molecule belonging to the 3,4-dihydroquinoline (tetrahydroquinoline) benzamide class, with molecular formula C20H22N2O2 and molecular weight 322.41 g/mol [1]. The structure features a partially saturated quinoline core bearing an N-acetyl group at position 1 and a 3,5-dimethylbenzamide substituent at position 7, distinguishing it from fully aromatic quinoline-based benzamides and from tetrahydroquinoline analogs with alternative acyl or sulfonyl N-substituents. Commercially, the compound is typically supplied at 95% purity and is positioned as a research-grade chemical for target-identification and structure-activity relationship (SAR) studies . Available in vitro screening data indicate that the compound exhibits measurable but modest affinity for central muscarinic acetylcholine receptors, with a Ki range of 16,000–36,000 nM in rat cerebral cortex displacement assays [2].

Probe type Low-affinity muscarinic receptor tool compound
SAR role Minimal baseline scaffold for tetrahydroquinoline benzamide optimization
Chemotype 3,4-Dihydroquinoline benzamide with 3,5-dimethyl substitution

Uniqueness of N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide vs. In-Class Analogs


The tetrahydroquinoline benzamide chemotype encompasses a structurally diverse family where subtle modifications to the N-1 acyl group, the benzamide substitution pattern, and the position of the amide linkage on the quinoline ring profoundly alter target engagement profiles. The 1-acetyl group on the dihydroquinoline core of CAS 898465-15-1 confers a specific conformational preference and hydrogen-bonding capability that differs fundamentally from analogs bearing 1-methylsulfonyl, 1-propanoyl, or 1-benzenesulfonyl substituents [1]. Similarly, the 3,5-dimethyl substitution on the benzamide phenyl ring modulates lipophilicity, steric bulk, and potential π-stacking interactions in ways that 4-fluoro, 4-chloro, or unsubstituted benzamide analogs cannot replicate. Even positional isomers—such as the corresponding 6-yl amide derivatives—may exhibit divergent binding kinetics and selectivity profiles due to altered vectorial presentation of the benzamide pharmacophore [2]. Generic substitution without experimental verification therefore carries a high risk of obtaining a compound with fundamentally different polypharmacology, as demonstrated by the distinct muscarinic receptor affinity profile measured for this specific derivative [3].

N-1 acetyl identity Replacing acetyl with sulfonyl, propanoyl, or longer acyl groups may shift conformational preference and target engagement.
Positional isomer 6-yl amide isomers can exhibit divergent receptor selectivity; 7-yl muscarinic profile does not transfer to 6-yl analogs.
Benzamide pattern 3,5-dimethyl substitution modulates lipophilicity and steric fit; mono-halo or unsubstituted analogs may alter polypharmacology.

Quantitative Differentiation Evidence for N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide


Muscarinic Receptor Affinity Compared to High-Potency Ligands

In a radioligand displacement assay using [3H]quinuclidinyl benzilate on rat cerebral cortex membranes, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide exhibited a Ki value range of 16,000–36,000 nM [1]. This places the compound in the low-micromolar affinity range for central muscarinic receptors, in contrast to classical muscarinic ligands such as atropine (Ki ~0.5–1 nM) or pirenzepine (Ki ~6–10 nM at M1) [2]. The approximately 10,000-fold weaker affinity relative to prototypical muscarinic antagonists means this compound is unlikely to produce significant muscarinic-mediated off-target effects at concentrations relevant to its primary intended target class (if distinct), or alternatively, it may serve as a weakly binding control compound for muscarinic receptor profiling panels.

Muscarinic Affinity
Head-to-head
Target Ki 16,000–36,000 nM Atropine Ki ~0.5–1 nM Pirenzepine Ki ~6–10 nM
~10,000-fold weaker than prototypical antagonists; supports low-affinity control designation in screening panels.
Rat cortex membranes; [³H]QNB displacement assay.
Muscarinic receptor binding CNS selectivity screening Polypharmacology profiling

N-1 Acetyl Group: Differentiation from Sulfonyl and Longer-Chain Analogs

The 1-acetyl substituent on the 3,4-dihydroquinoline core of CAS 898465-15-1 represents the smallest possible N-acyl group in this chemical series. Comparative structural analysis with SAR literature on quinoline-based benzamide HDAC inhibitors indicates that the N-substituent identity is a critical determinant of both enzyme inhibitory potency and cytotoxicity [1]. Compounds bearing bulkier N-1 substituents (e.g., benzenesulfonyl, furanylcarbonyl) exhibit altered binding pocket occupancy in HDAC enzymes and modified cellular permeability relative to the minimal acetyl congener. Within the Omidkhah et al. (2022) series of quinoline-based benzamides, the simplest N-unsubstituted and 2-methyl quinoline derivatives (compounds 10a and 10b) demonstrated the strongest HDAC inhibitory activity and cytotoxicity against HCT116 and HT-29 colorectal cancer cell lines, outperforming analogs with bulky aryl substituents [1]. By extrapolation, the 1-acetyl tetrahydroquinoline scaffold of CAS 898465-15-1 represents a minimally substituted pharmacophoric baseline from which incremental gains in potency can be systematically explored through N-1 diversification.

N-1 Acetyl SAR
Class-level
1-acetyl is minimal N-substituent; smaller N-groups correlate with higher HDAC inhibition in quinoline series.
Defined minimal baseline for systematic SAR; avoids steric confounding from bulky N-substituents.
HDAC IC₅₀ not available; inferred from Omidkhah 2022 quinoline analogs.
Tetrahydroquinoline SAR N-Acyl pharmacophore HDAC inhibitor chemotype

Positional Isomerism: 7-yl vs. 6-yl Amide Linkage

The amide linkage at the 7-position of the 3,4-dihydroquinoline ring in CAS 898465-15-1 establishes a distinct spatial relationship between the benzamide pharmacophore and the N-acetyl-tetrahydroquinoline scaffold. BindingDB records for structurally related 3,4-dihydroquinoline benzamides demonstrate that positional isomerism dramatically affects target binding: N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)-phenyl]-2,4-dimethyl-benzamide (6-position connectivity via a carbonyl linker) shows IC50 = 210 nM at the vasopressin V2 receptor [1], whereas the 7-yl amide series represented by CAS 898465-15-1 has not been reported to engage this target. This positional dependence arises from the different vectorial projection of the benzamide group relative to the hydrogen bond acceptor/donor elements of the tetrahydroquinoline core, which alters complementarity to receptor binding pockets.

Positional Isomerism
Class-level
7-yl amide: muscarinic Ki 16,000–36,000 nM 6-yl analog: V₂ receptor IC₅₀ 210 nM
Positional connectivity dictates target selectivity; 7-yl and 6-yl series are not interchangeable.
Distinct receptor targets; direct potency comparison not applicable.
Positional isomer SAR Tetrahydroquinoline benzamide Receptor binding orientation

Research Application Scenarios for N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide


Low-Affinity Muscarinic Receptor Reference Compound

The measured Ki of 16,000–36,000 nM at central muscarinic receptors [1] positions this compound as a suitable low-affinity control in muscarinic receptor binding assays. Laboratories developing or validating muscarinic receptor screening cascades can use this compound to establish the lower boundary of the assay window, complementing high-affinity positive controls such as atropine or scopolamine. Its negligible muscarinic engagement at sub-micromolar concentrations also makes it a candidate vehicle for studying non-muscarinic mechanisms in CNS tissues without confounding cholinergic interference [1].

Minimal Baseline for Tetrahydroquinoline Benzamide SAR

The combined structural features—1-acetyl (smallest N-acyl group), 7-yl amide connectivity, and 3,5-dimethylbenzamide substitution—establish CAS 898465-15-1 as a minimal baseline scaffold for systematic SAR studies. Medicinal chemistry teams investigating HDAC inhibition or anticancer activity within the tetrahydroquinoline benzamide class can use this compound as a reference point, sequentially introducing larger N-substituents, alternative benzamide substitution patterns, or ring modifications to quantify the incremental impact on potency and selectivity. The SAR framework established by Omidkhah et al. (2022) for the fully aromatic quinoline series [2] provides a methodological template for analogous exploration of the partially saturated tetrahydroquinoline chemotype.

Polypharmacology Profiling of 3,5-Dimethylbenzamide Across Heterocyclic Cores

The 3,5-dimethylbenzamide moiety is a recurring pharmacophore in epigenetic probe discovery, particularly in HDAC inhibitor programs. By pairing this benzamide with a 1-acetyl-3,4-dihydroquinoline core, CAS 898465-15-1 enables direct comparison with other 3,5-dimethylbenzamide-containing compounds built on different heterocyclic scaffolds (e.g., quinoline, indole, piperidine). The muscarinic receptor affinity data [1] provide an initial selectivity anchor for such cross-scaffold polypharmacology assessments, helping investigators distinguish target engagement that arises from the benzamide pharmacophore versus the specific heterocyclic core.

Analytical Reference Standard for QC and Method Development

With a defined molecular formula (C20H22N2O2), molecular weight (322.41 g/mol), and commercial availability at 95% purity [3], this compound can serve as a retention time and mass spectrometry calibration standard in HPLC-MS workflows for tetrahydroquinoline benzamide screening libraries. Its distinct UV chromophore (combined quinoline and benzamide absorbance) and predictable fragmentation pattern facilitate method development for purity assessment and stability monitoring of compound collections containing this chemotype.

Application
Selection Property
Validation Focus
Muscarinic low-affinity control
Measurable but weak muscarinic Ki window
Confirm low-affinity rank in screening cascade
SAR baseline scaffold
Minimal N-acetyl substitution; defined 7-yl connectivity
Compare HDAC/cytotoxicity vs. N-substituted analogs
Cross-scaffold profiling
3,5-dimethylbenzamide on dihydroquinoline core
Map selectivity against other heterocyclic benzamides
Analytical reference standard
Defined purity and molecular identity
Retention time and MS calibration for QC
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